4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide-d5
CAS No.: 1794786-83-6
Cat. No.: VC0131275
Molecular Formula: C17H27N3O4S
Molecular Weight: 374.511
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1794786-83-6 |
|---|---|
| Molecular Formula | C17H27N3O4S |
| Molecular Weight | 374.511 |
| IUPAC Name | 4-amino-5-ethylsulfonyl-2-methoxy-N-[1-(1,1,2,2,2-pentadeuterioethyl)piperidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(11-20)19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/i1D3,4D2 |
| Standard InChI Key | VWSSPNVLVQHWRB-SGEUAGPISA-N |
| SMILES | CCN1CCCC(C1)NC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Introduction
2. Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Benzamide Core Formation:
The benzamide structure is synthesized by reacting a substituted benzoic acid derivative with an amine group. -
Functionalization:
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Introduction of the ethylsulfonyl group via sulfonation.
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Addition of the methoxy group through methylation using agents like dimethyl sulfate or methyl iodide.
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Deuterium Labeling:
Deuterium atoms are incorporated during synthesis by using deuterated reagents (e.g., CD3I for methylation or D2O for exchange reactions). -
Piperidine Substitution:
The piperidinyl group is introduced via nucleophilic substitution or reductive amination.
3. Applications in Research
Pharmacokinetics
Deuterium-labeled compounds like this one are extensively used in pharmacokinetic studies to:
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Track drug absorption, distribution, metabolism, and excretion (ADME).
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Differentiate between parent compounds and metabolites due to isotopic shifts in mass spectrometry.
Drug Discovery
Benzamide derivatives are frequently investigated for their biological activities, including:
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Dopamine receptor modulation (D2/D3 receptor antagonism).
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Enzyme inhibition in metabolic pathways.
This specific compound could serve as a precursor or analog for testing therapeutic effects.
Analytical Chemistry
Deuterium labeling enhances analytical precision by reducing background noise in mass spectrometry assays. This makes the compound valuable as an internal standard for quantifying related molecules.
4. Structural Analysis and Data
| Property | Value/Description |
|---|---|
| Molecular Weight | Approx. 345–355 g/mol (with deuterium) |
| Functional Groups | Amino (-NH2), Methoxy (-OCH3), Sulfonyl (-SO2) |
| Deuterium Atoms | 5 (d5 isotope labeling) |
| Solubility | Likely soluble in polar solvents (e.g., DMSO) |
| Stability | Stable under standard laboratory conditions |
5. Limitations and Challenges
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Synthetic Complexity:
Incorporating deuterium requires specific reagents and conditions, increasing costs. -
Limited Biological Data:
While structurally similar compounds have known activities, specific data on this compound’s pharmacological profile may be unavailable without further experimental validation.
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